Cas no 868736-63-4 (Tert-butyl 6-ethynylpyridin-3-ylcarbamate)

Tert-butyl 6-ethynylpyridin-3-ylcarbamate 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL 6-ETHYNYLPYRIDIN-3-YLCARBAMATE
- AB69021
- Tert-butyl 6-ethynylpyridin-3-ylcarbamate
-
- MDL: MFCD13189739
- インチ: 1S/C12H14N2O2/c1-5-9-6-7-10(8-13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15)
- InChIKey: VFWRVGNDDMFNCN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=NC(C#C)=CC=1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 298
- トポロジー分子極性表面積: 51.2
- 疎水性パラメータ計算基準値(XlogP): 1.7
Tert-butyl 6-ethynylpyridin-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D596534-1g |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95% | 1g |
$1150 | 2024-08-03 | |
Enamine | EN300-4350217-0.1g |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95.0% | 0.1g |
$678.0 | 2025-03-15 | |
Enamine | EN300-4350217-0.05g |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95.0% | 0.05g |
$647.0 | 2025-03-15 | |
eNovation Chemicals LLC | D596534-500mg |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95% | 500mg |
$785 | 2025-02-21 | |
eNovation Chemicals LLC | D596534-500mg |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95% | 500mg |
$785 | 2025-02-21 | |
eNovation Chemicals LLC | D596534-500mg |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95% | 500mg |
$785 | 2024-08-03 | |
Enamine | EN300-4350217-0.25g |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95.0% | 0.25g |
$708.0 | 2025-03-15 | |
Enamine | EN300-4350217-1.0g |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95.0% | 1.0g |
$770.0 | 2025-03-15 | |
Enamine | EN300-4350217-2.5g |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-15 | |
Enamine | EN300-4350217-5.0g |
tert-butyl N-(6-ethynylpyridin-3-yl)carbamate |
868736-63-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-15 |
Tert-butyl 6-ethynylpyridin-3-ylcarbamate 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Tert-butyl 6-ethynylpyridin-3-ylcarbamateに関する追加情報
Recent Advances in the Application of Tert-butyl 6-ethynylpyridin-3-ylcarbamate (CAS: 868736-63-4) in Chemical Biology and Pharmaceutical Research
Tert-butyl 6-ethynylpyridin-3-ylcarbamate (CAS: 868736-63-4) has emerged as a pivotal intermediate in the synthesis of novel bioactive compounds, particularly in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its utility in click chemistry applications, enabling the rapid and efficient construction of complex molecular architectures. This compound's ethynyl group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the development of targeted drug delivery systems and bioconjugation strategies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's role in the synthesis of kinase inhibitors. The tert-butyl carbamate moiety provided essential protection for the pyridinyl nitrogen during multi-step synthetic sequences, while the ethynyl group allowed for late-stage diversification through click chemistry. This approach yielded a library of potent and selective inhibitors targeting aberrant signaling pathways in cancer cells, with several lead compounds showing promising in vitro and in vivo activity.
Further investigations have explored the compound's potential in PROTAC (proteolysis targeting chimera) development. A recent Nature Chemical Biology publication detailed its incorporation into heterobifunctional molecules designed to degrade disease-relevant proteins. The ethynyl functionality enabled precise spatial control in linker optimization, critical for achieving optimal ternary complex formation between the target protein, E3 ligase, and PROTAC molecule.
Analytical characterization of 868736-63-4 has also seen advancements. New HPLC-MS methods with sub-ppm mass accuracy have been developed to ensure the compound's purity in pharmaceutical applications. These methods address the challenges posed by the compound's sensitivity to light and moisture, which can lead to decomposition during storage and handling.
The compound's safety profile has been systematically evaluated in recent preclinical studies. While generally showing good stability under physiological conditions, researchers have noted that careful consideration must be given to its metabolic fate, as the tert-butyl carbamate group can undergo enzymatic hydrolysis in vivo. This knowledge has informed the design of next-generation derivatives with improved pharmacokinetic properties.
Looking forward, the unique chemical properties of tert-butyl 6-ethynylpyridin-3-ylcarbamate position it as a valuable building block for emerging therapeutic modalities. Its applications in antibody-drug conjugates, targeted radiopharmaceuticals, and chemical probe development continue to expand, driven by ongoing innovations in synthetic methodology and biological evaluation techniques.
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